Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl ring, a thiadiazole ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-(2-fluorophenyl)-1,3,4-thiadiazole.
Piperidine Derivative Formation: The thiadiazole derivative is then reacted with piperidine-1-carboxylic acid under dehydrating conditions to form the piperidine-thiadiazole intermediate.
Esterification: Finally, the intermediate is esterified with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-ox
Properties
IUPAC Name |
methyl 2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3O3S/c1-29-22(28)16-9-3-2-8-15(16)21(27)26-12-6-7-14(13-26)19-24-25-20(30-19)17-10-4-5-11-18(17)23/h2-5,8-11,14H,6-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLAFRITQOBEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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